N-(2-Chlorophenyl)-2-nitrobenzamide hydrate
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Overview
Description
N-(2-Chlorophenyl)-2-nitrobenzamide hydrate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-nitrobenzamide hydrate typically involves the reaction of 2-chlorobenzoic acid with 2-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired benzamide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-nitrobenzamide hydrate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-Chloroaniline and 2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Chlorobenzoic acid and 2-nitroaniline.
Scientific Research Applications
N-(2-Chlorophenyl)-2-nitrobenzamide hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-nitrobenzamide hydrate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-nitrobenzamide: Similar structure but with the chlorine atom in the para position.
N-(2-Chlorophenyl)-4-nitrobenzamide: Similar structure but with the nitro group in the para position.
N-(2-Chlorophenyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(2-Chlorophenyl)-2-nitrobenzamide hydrate is unique due to the specific positioning of the chlorine and nitro groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups can enhance its stability and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
308134-37-4 |
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Molecular Formula |
C13H11ClN2O4 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-nitrobenzamide;hydrate |
InChI |
InChI=1S/C13H9ClN2O3.H2O/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19;/h1-8H,(H,15,17);1H2 |
InChI Key |
YWDKFZOZTGQJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-].O |
Origin of Product |
United States |
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